![molecular formula C35H30N2OS B2541996 N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline CAS No. 860788-14-3](/img/structure/B2541996.png)

N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

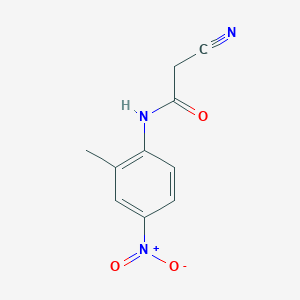

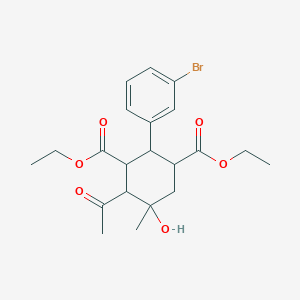

The compound is a complex organic molecule that appears to be a derivative of N-benzylidene-aniline. It contains multiple aromatic rings, including a methoxyphenyl group, a methylphenyl group, and a phenyl group, which are connected through a dihydroindolyl scaffold and a methylene bridge. This structure suggests potential for interesting chemical properties and reactivity due to the presence of multiple functional groups and aromatic systems .

Synthesis Analysis

The synthesis of related compounds, such as N-(4-hydroxyphenylmethylene)-p-methoxyaniline, has been demonstrated to be feasible at room temperature in a solid-state reaction. This reaction proceeds rapidly, taking as little as 15 minutes, and can achieve high yields, as evidenced by a reported 93% yield for the related compound. This suggests that the synthesis of the compound could potentially be performed under similar conditions, although the presence of additional functional groups may require a more complex synthesis strategy .

Molecular Structure Analysis

The molecular structure of N-benzylidene-aniline, a simpler analog of the compound , has been studied using gas electron diffraction and molecular mechanics calculations. These studies have revealed that the phenyl ring bonded to the carbon end of the C=N bond tends to be coplanar with the bond itself, while the other phenyl ring is rotated about the N-phenyl bond. This information provides insight into the potential conformational preferences of the compound , which may also exhibit a coplanar arrangement around the C=N bond due to the structural similarity .

Chemical Reactions Analysis

While specific chemical reactions of N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline are not detailed in the provided papers, the presence of reactive functional groups such as the methylene bridge and the sulfanyl group suggests that it could participate in various chemical reactions. These could include electrophilic aromatic substitution, nucleophilic addition, or oxidation-reduction reactions, depending on the reaction conditions and the reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred to some extent from related compounds. For instance, the solid-state synthesis of N-(4-hydroxyphenylmethylene)-p-methoxyaniline indicates that the compound is likely to be solid at room temperature. Characterization techniques such as infrared spectrometry, X-ray diffraction, and 1H NMR have been used to characterize similar compounds, suggesting that these methods would be appropriate for determining the physical and chemical properties of the compound . The presence of multiple aromatic rings and a methoxy group could influence the compound's solubility, melting point, and other physical properties .

科学的研究の応用

Synthesis and Characterization

Researchers have developed compounds related to this chemical structure with significant potential in anticancer and HIV treatments. These compounds are synthesized and characterized using various analytical techniques, including IR and NMR spectroscopy, to confirm their structures. The antimicrobial activity of these products is evaluated, showing promising antibacterial and antifungal activities (Patel, Gor, Patel, Shah, & Jarodwala Maninagar, 2013) Design, Synthesis and Pharmacological Evaluation of New Series of Pyrazolines Based Thiazolidin-4-one Derivatives.

A study on azo-based Schiff bases synthesized compounds with donor-acceptor systems exhibiting crystal structures stabilized by hydrogen bonds and weak π−π stacking. These compounds' optical properties were determined, showing potential for applications in materials science (Shili et al., 2020) Azo-based phenylthiophene Schiff bases: Syntheses, crystal structures and optical properties.

Applications in Material Science

- Novel donor-acceptor systems have been synthesized for electrochromic applications in the near-infrared (NIR) region. These compounds exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, indicating their suitability for NIR electrochromic devices (Li, Liu, Ju, Zhang, & Zhao, 2017) Synthesis, Characterization and Application of Four Novel Electrochromic Materials.

Corrosion Inhibition

- Research on the synthesized Schiff base compounds has demonstrated efficient corrosion inhibition on mild steel in acidic environments. The inhibition efficiency increases with compound concentration, indicating their potential as corrosion inhibitors in industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014) Adsorption and corrosion inhibition of new synthesized thiophene Schiff base on mild steel.

Antimicrobial and Anticancer Activity

- Another study synthesized Schiff base compounds containing Thiazolidin-4-One, which demonstrated excellent properties for anticancer and HIV treatments. These compounds underwent evaluations for their antimicrobial activity, showing effective antibacterial and antifungal properties (P. S. Patel & Pinka Patel, 2015) Synthesis and Antimicrobial Activity of New Schiff Base Containing Thiazolidin -4-One and their Spectral Characterization.

特性

IUPAC Name |

1-[1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]-N-phenylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30N2OS/c1-25-13-20-31(21-14-25)39-35-27(24-36-28-11-7-4-8-12-28)15-22-33-32(35)23-34(26-9-5-3-6-10-26)37(33)29-16-18-30(38-2)19-17-29/h3-14,16-21,23-24H,15,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJHHBKPGZBVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=NC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)

![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)

![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)

![6-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2541928.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2541929.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)